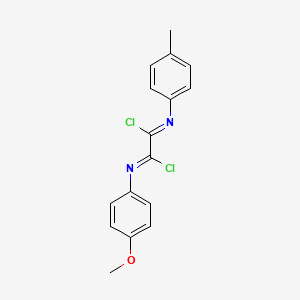![molecular formula C11H18O3 B12517899 (2S)-2-(hydroxymethyl)-1-oxaspiro[5.5]undecan-4-one CAS No. 652986-70-4](/img/structure/B12517899.png)
(2S)-2-(hydroxymethyl)-1-oxaspiro[5.5]undecan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(hydroxymethyl)-1-oxaspiro[55]undecan-4-one is a spiro compound characterized by a unique structure where a spiro center connects two rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(hydroxymethyl)-1-oxaspiro[5.5]undecan-4-one typically involves the formation of the spiro center through cyclization reactions. One common method includes the reaction of a suitable precursor with a nucleophile under controlled conditions to form the spiro linkage. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(hydroxymethyl)-1-oxaspiro[5.5]undecan-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, such as alcohols, aldehydes, and substituted spiro compounds.
Scientific Research Applications
(2S)-2-(hydroxymethyl)-1-oxaspiro[5.5]undecan-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-(hydroxymethyl)-1-oxaspiro[5.5]undecan-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Spiro[5.5]undecane derivatives: Compounds with similar spiro structures but different functional groups.
1,3-dioxane and 1,3-dithiane spiranes: These compounds share the spiro center but have different heterocyclic rings.
Uniqueness
(2S)-2-(hydroxymethyl)-1-oxaspiro[5.5]undecan-4-one is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties compared to other spiro compounds.
Properties
CAS No. |
652986-70-4 |
|---|---|
Molecular Formula |
C11H18O3 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
(2S)-2-(hydroxymethyl)-1-oxaspiro[5.5]undecan-4-one |
InChI |
InChI=1S/C11H18O3/c12-8-10-6-9(13)7-11(14-10)4-2-1-3-5-11/h10,12H,1-8H2/t10-/m0/s1 |
InChI Key |
OOGJWAPLBYHNLD-JTQLQIEISA-N |
Isomeric SMILES |
C1CCC2(CC1)CC(=O)C[C@H](O2)CO |
Canonical SMILES |
C1CCC2(CC1)CC(=O)CC(O2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


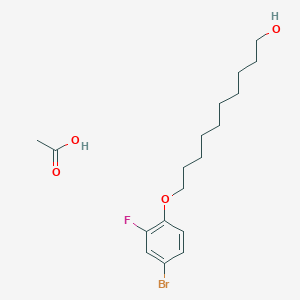


methanone](/img/structure/B12517827.png)
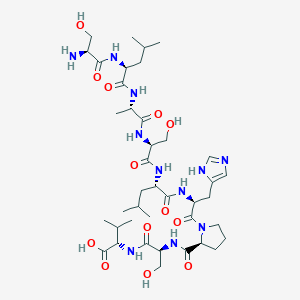

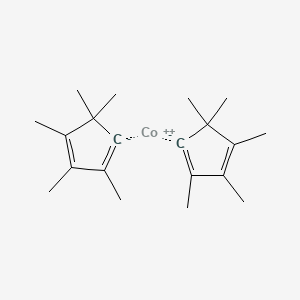
![tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B12517852.png)
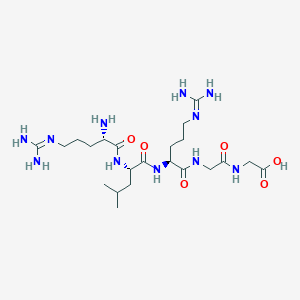
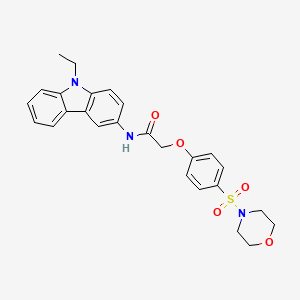
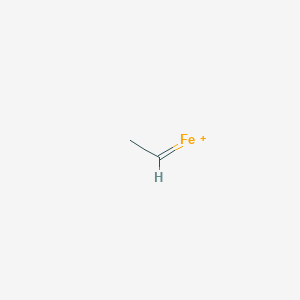
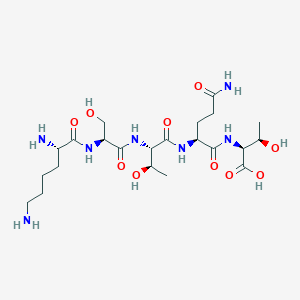
methylidene}amino]benzoic acid](/img/structure/B12517883.png)
